1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile
Overview
Description
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a cyclopentyl group, a nitro group, and a cyano group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopentyl-3-nitro-1H-pyrazole with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent mixture of methanol and water . The reaction typically proceeds through nucleophilic substitution, where the nitrile group is introduced into the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) and solvents like methanol and water are commonly used.
Reduction: Hydrogen gas and catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrazoles: Nucleophilic substitution reactions result in various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, including those involved in antimicrobial and antiviral activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure with a carboxamide group instead of a cyano group.
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.
1-Cyclopentyl-3-nitro-1H-pyrazole-4-methyl: Features a methyl group instead of a cyano group.
Uniqueness
1-Cyclopentyl-3-nitro-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties The cyano group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry
Properties
IUPAC Name |
1-cyclopentyl-3-nitropyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-5-7-6-12(8-3-1-2-4-8)11-9(7)13(14)15/h6,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWIRJRTMVWDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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